![molecular formula C10H7BrFNO B13684656 4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)
4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD22557975 is known as 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one. This compound is a member of the spiroindoline family, which is characterized by a unique spirocyclic structure. The presence of bromine and fluorine atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclopropane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization and Ring-Opening: The spirocyclic structure allows for cyclization and ring-opening reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-chlorospiro[cyclopropane-1,3-indolin]-2-one
- 4-Bromo-7-methylspiro[cyclopropane-1,3-indolin]-2-one
- 4-Fluoro-7-methylspiro[cyclopropane-1,3-indolin]-2-one
Uniqueness
4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These halogen atoms enhance its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
4-bromo-7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-5-1-2-6(12)8-7(5)10(3-4-10)9(14)13-8/h1-2H,3-4H2,(H,13,14) |
InChI Key |
YXWWDGGNVAWAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3NC2=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)
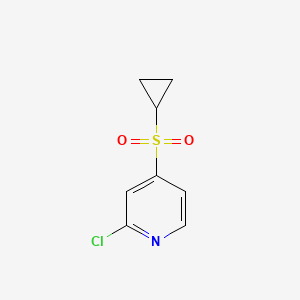
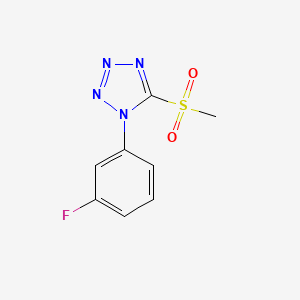
![5-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13684589.png)
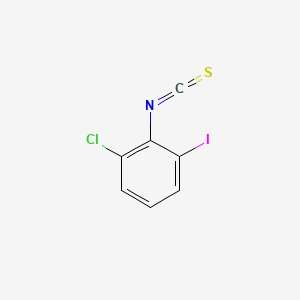
![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)
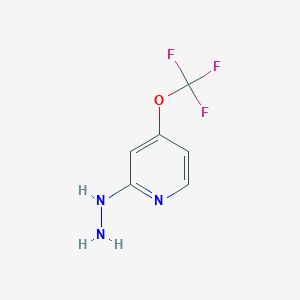


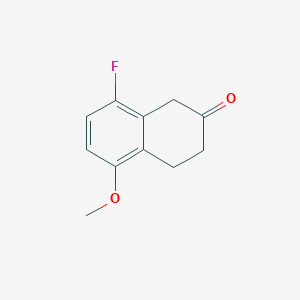
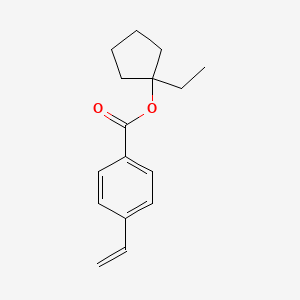
![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)

![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)
